2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
CAS No.: 478067-63-9
Cat. No.: VC4404264
Molecular Formula: C15H19N3S2
Molecular Weight: 305.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478067-63-9 |
|---|---|
| Molecular Formula | C15H19N3S2 |
| Molecular Weight | 305.46 |
| IUPAC Name | N-cyclohexyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H19N3S2/c1-2-9-20-15-17-12-8-10-19-13(12)14(18-15)16-11-6-4-3-5-7-11/h2,8,10-11H,1,3-7,9H2,(H,16,17,18) |
| Standard InChI Key | XVQISXARYCYWPB-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NC2=C(C(=N1)NC3CCCCC3)SC=C2 |
Introduction
2-(Allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of C15H19N3S2 and a molecular weight of 305.46 g/mol . This compound belongs to a class of thienopyrimidines, which have been explored for their potential biological activities, particularly in medicinal chemistry. The structure incorporates a thieno[3,2-d]pyrimidine core with an allylsulfanyl group and a cyclohexyl substituent, contributing to its chemical reactivity and biological interactions.
Synthesis
The synthesis of 2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine typically involves multi-step chemical reactions. Although specific synthesis protocols for this compound are not widely documented, similar thienopyrimidine derivatives are often synthesized using methods that involve the condensation of appropriate starting materials, such as thiophene and pyrimidine precursors, followed by the introduction of the allylsulfanyl and cyclohexyl groups through various chemical transformations.
Biological Activities
While specific biological activities of 2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine have not been extensively reported, compounds within the thienopyrimidine class have shown potential in various therapeutic areas. These include antiviral, anticancer, and antibacterial activities, depending on the specific substituents and structural modifications .
Research Findings and Future Directions
Given the limited availability of specific research findings on 2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine, future studies could focus on exploring its biological activities through in vitro and in vivo experiments. Additionally, computational methods such as molecular docking could be employed to predict potential targets and activities of this compound.
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